3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylph enyl)- 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylph enyl)-
Brand Name: Vulcanchem
CAS No.: 171011-12-4
VCID: VC0063215
InChI: InChI=1S/C18H21N3O/c1-12-7-9-14(10-8-12)20-17(19)15-11-13-5-3-4-6-16(13)21-18(15)22-2/h7-11H,3-6H2,1-2H3,(H2,19,20)
SMILES: CC1=CC=C(C=C1)N=C(C2=C(N=C3CCCCC3=C2)OC)N
Molecular Formula: C18H21N3O
Molecular Weight: 295.4 g/mol

3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylph enyl)-

CAS No.: 171011-12-4

Main Products

VCID: VC0063215

Molecular Formula: C18H21N3O

Molecular Weight: 295.4 g/mol

3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylph enyl)- - 171011-12-4

CAS No. 171011-12-4
Product Name 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylph enyl)-
Molecular Formula C18H21N3O
Molecular Weight 295.4 g/mol
IUPAC Name 2-methoxy-N'-(4-methylphenyl)-5,6,7,8-tetrahydroquinoline-3-carboximidamide
Standard InChI InChI=1S/C18H21N3O/c1-12-7-9-14(10-8-12)20-17(19)15-11-13-5-3-4-6-16(13)21-18(15)22-2/h7-11H,3-6H2,1-2H3,(H2,19,20)
Standard InChIKey KYYQGFLOKXWBND-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N=C(C2=C(N=C3CCCCC3=C2)OC)N
Canonical SMILES CC1=CC=C(C=C1)N=C(C2=C(N=C3CCCCC3=C2)OC)N
Synonyms 3-Quinolinecarboximidamide, 5,6,7,8-tetrahydro-2-methoxy-N-(4-methylph enyl)-
PubChem Compound 3075008
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator